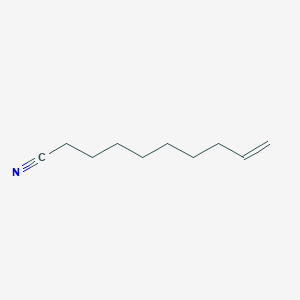

4-(3-Fluorophenyl)but-3-enoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorinated compounds often involves starting materials such as fluorinated phenylacetic acids or pentafluoroacetophenone, which undergo further reactions to introduce the but-3-enoic acid moiety. For example, a practical synthesis route for a similar compound, (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, was developed from 4-fluorophenylacetic acid with an overall yield of 80% . Another synthesis involved the reaction of pentafluoroacetophenone with dimethyl oxalate, followed by various reactions to produce different esters and derivatives .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of a compound with a 4-fluorophenylamino group was confirmed by single crystal X-ray analysis, showing short intramolecular hydrogen bonds and a cis conformation between certain protons . Similarly, complexes of 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid were synthesized, and their structures were investigated, revealing that the carboxylate groups act as bidentate ligands .

Chemical Reactions Analysis

The fluorinated but-3-enoic acid derivatives participate in various chemical reactions. For example, they can form stable fluorescent thiol adducts with aliphatic thiol compounds under mild conditions . They also show the ability to form complexes with transition metal ions, which can be decomposed upon heating to yield metal oxides . Additionally, these compounds can interact with DNA, potentially through intercalative binding modes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their fluorinated phenyl groups and but-3-enoic acid structure. They exhibit properties such as paramagnetism and obey the Curie–Weiss law, as seen in the complexes formed with transition metal ions . The presence of fluorine atoms can also affect the mesomorphic properties of liquid crystals, as demonstrated by but-3-enyl-based fluorinated biphenyl liquid crystals, which showed a broad nematic mesophase . The biological activities of these compounds, such as antioxidant, antitumor, and DNA interaction capabilities, are also noteworthy .

Aplicaciones Científicas De Investigación

1. Metal Ion Complex Synthesis

Complexes of similar compounds to 4-(3-Fluorophenyl)but-3-enoic acid have been synthesized with various metal ions, demonstrating their potential in the field of chemistry for creating new metal complexes. These complexes are characterized using physico-chemical methods and have diverse applications in material science and catalysis (Ferenc et al., 2017).

2. Liquid Crystal Development

Research has shown the use of structurally similar fluorophenyl compounds in the development of liquid crystals, especially for applications in liquid crystal displays (LCDs). These compounds have been found to significantly influence the photoalignment of liquid crystals, making them crucial in the production of high-quality LCDs (Hegde et al., 2013).

3. Optically Active Intermediates in Drug Synthesis

Compounds closely related to 4-(3-Fluorophenyl)but-3-enoic acid are used as optically active intermediates in the synthesis of various pharmaceuticals. For instance, they play a critical role in synthesizing mibefradil, a calcium antagonist, showcasing their importance in medicinal chemistry (Crameri et al., 1997).

4. Enzyme Inhibition for Neuroprotection

Research into derivatives of 4-(3-Fluorophenyl)but-3-enoic acid has led to the development of potent inhibitors of the kynurenine-3-hydroxylase enzyme. These inhibitors have been identified as potential neuroprotective agents, demonstrating the compound's significance in neuroscience and pharmacology (Drysdale et al., 2000).

5. Crystal Engineering and Material Science

The synthesis and characterization of compounds structurally related to 4-(3-Fluorophenyl)but-3-enoic acid have contributed to the field of crystal engineering. These studies help in understanding molecular self-assembly and crystal structure formation, which are crucial for developing new materials in nanotechnology and materials science (Zhang et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, (E)-4-(2-fluorophenyl)but-3-enoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle the compound with appropriate safety measures, including wearing protective gloves and eye protection .

Propiedades

IUPAC Name |

(E)-4-(3-fluorophenyl)but-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1-5,7H,6H2,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMPQUMKZCYVKU-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301279972 | |

| Record name | (3E)-4-(3-Fluorophenyl)-3-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluorophenyl)but-3-enoic acid | |

CAS RN |

127404-67-5 | |

| Record name | (3E)-4-(3-Fluorophenyl)-3-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127404-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3E)-4-(3-Fluorophenyl)-3-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)